molecular formula C16H18FNO3S B6375356 5-(4-t-Butylsulfamoylphenyl)-2-fluorophenol CAS No. 1261966-63-5

5-(4-t-Butylsulfamoylphenyl)-2-fluorophenol

Cat. No.: B6375356
CAS No.: 1261966-63-5
M. Wt: 323.4 g/mol
InChI Key: YEPBGWSCQLQUBG-UHFFFAOYSA-N
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Description

5-(4-t-Butylsulfamoylphenyl)-2-fluorophenol: is an organic compound that features a phenol group substituted with a fluorine atom and a t-butylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-t-Butylsulfamoylphenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes:

    Nitration: The starting material, 4-t-Butylsulfamoylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Diazotization: The amine group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Fluorination: The diazonium salt is then treated with a fluorinating agent such as tetrafluoroboric acid to introduce the fluorine atom.

    Phenol Formation: Finally, the compound is subjected to hydrolysis to form the phenol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to remove the fluorine atom or the t-butylsulfamoyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of de-fluorinated or de-sulfamoylated products.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

5-(4-t-Butylsulfamoylphenyl)-2-fluorophenol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific properties such as fluorescence or conductivity.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. The t-butylsulfamoyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-t-Butylphenol: Lacks the fluorine and sulfonamide groups.

    2-Fluorophenol: Lacks the t-butylsulfamoyl group.

    4-t-Butylsulfonamide: Lacks the phenol and fluorine groups.

Uniqueness

5-(4-t-Butylsulfamoylphenyl)-2-fluorophenol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the t-butylsulfamoyl group enhances its stability and lipophilicity, while the fluorine atom increases its reactivity and potential for forming halogen bonds.

Properties

IUPAC Name

N-tert-butyl-4-(4-fluoro-3-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-16(2,3)18-22(20,21)13-7-4-11(5-8-13)12-6-9-14(17)15(19)10-12/h4-10,18-19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPBGWSCQLQUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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